Ethyl hexahydrospiro[cyclohexane-1,3'-pyrrolizine]-1'-carboxylate
Description
Ethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’-carboxylate is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to a pyrrolizine ring through a spiro carbon atom
Properties
IUPAC Name |
ethyl spiro[1,2,5,6,7,8-hexahydropyrrolizine-3,1'-cyclohexane]-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-2-18-14(17)12-11-15(8-4-3-5-9-15)16-10-6-7-13(12)16/h12-13H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXGYQFYWPNKJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCCCC2)N3C1CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’-carboxylate typically involves multicomponent reactions that allow for the formation of the spirocyclic structure in a single step. One common method involves the reaction of cyclohexanone, an amine, and an ester in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of ethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated spirocyclic compounds.
Scientific Research Applications
Ethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its unique three-dimensional structure, which can interact with biological targets in novel ways.
Materials Science: The compound is explored for its potential use in the development of new materials with unique mechanical and chemical properties.
Biological Studies: It serves as a model compound for studying the behavior of spirocyclic structures in biological systems.
Mechanism of Action
The mechanism of action of ethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can inhibit or activate the target’s function. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Another spirocyclic compound with applications in drug development.
Spirooxindole: Known for its use in medicinal chemistry and materials science.
Spirochromanone: Used in the synthesis of various bioactive molecules.
Uniqueness
Ethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’-carboxylate is unique due to its specific combination of a cyclohexane ring and a pyrrolizine ring, which provides distinct chemical and biological properties compared to other spirocyclic compounds .
Biological Activity
Ethyl hexahydrospiro[cyclohexane-1,3'-pyrrolizine]-1'-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews to provide a comprehensive overview.
Basic Information
- Molecular Formula : C₁₅H₂₅N O₂
- Molecular Weight : 251.37 g/mol
- CAS Number : 889973-40-4
- SMILES Notation : CCOC(C1CC2(CCCCC2)N2CCCC12)=O
Structural Characteristics
The compound features a spirocyclic structure, which is significant in medicinal chemistry for its ability to interact with biological targets. The spiro configuration often leads to unique pharmacological profiles due to the three-dimensional arrangement of atoms.
Pharmacological Potential
Recent studies have highlighted the biological activity of spirocyclic compounds, including those similar to this compound. These compounds are known for their diverse pharmacological properties, including:
- Antimicrobial Activity : Spiro compounds have shown potential against various bacterial strains. For instance, studies indicate that certain spirocyclic derivatives exhibit significant antibacterial activity, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit critical enzymes involved in bacterial growth .
- Cytotoxic Effects : Some spiro compounds have demonstrated cytotoxicity against cancer cell lines. For example, derivatives with similar structural motifs have been evaluated for their ability to induce apoptosis in tumor cells, suggesting a potential role in cancer therapy .
- Neuroprotective Properties : There is evidence that spirocyclic compounds can exert neuroprotective effects, possibly through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells .
Study 1: Antimicrobial Evaluation
A study conducted on various spirocyclic compounds reported that those with a similar structure to this compound displayed notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity.
Study 2: Cytotoxicity Assessment
In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) showed that certain derivatives exhibited IC₅₀ values in the low micromolar range. This suggests that these compounds could be further explored as potential anticancer agents.
Study 3: Neuroprotection Studies
Research focusing on neuroprotective agents highlighted that spirocyclic compounds could protect against oxidative stress-induced neuronal damage. In particular, this compound was noted for its ability to enhance cell viability in models of neurodegeneration.
Comparative Analysis of Biological Activities
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC₅₀) | Neuroprotective Effect |
|---|---|---|---|
| This compound | Moderate | Low μM | Positive |
| Spiro[3.5]nonan derivatives | High | Moderate μM | Negative |
| Spiro-pyrrolidine derivatives | Low | High μM | Positive |
Q & A
Basic Research Questions
Q. How is the molecular structure of ethyl hexahydrospiro[cyclohexane-1,3'-pyrrolizine]-1'-carboxylate confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard for structural confirmation. Single-crystal diffraction provides precise bond lengths, angles, and stereochemical details . For example, monoclinic crystal systems (e.g., space group P2₁) with unit cell parameters (e.g., a = 11.47 Å, b = 8.95 Å, c = 15.05 Å, β = 96.99°) are analyzed to resolve spirocyclic conformations . Complementary NMR spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy validate functional groups, such as the ester carbonyl stretch (~1700–1750 cm⁻¹) .
Q. What synthetic strategies are employed to prepare this compound?
- Methodology : Multi-step synthesis often involves cyclization and esterification. For analogous spiro compounds, hydroformylation of unsaturated precursors (e.g., but-3-enyl derivatives) followed by aldol condensation is used . Reaction conditions (e.g., 60°C, 20 bar CO/H₂, Rh-BIPHEPHOS catalysis) are critical for regioselectivity . Solvent choice (e.g., dichloromethane) and purification via bulb-to-bulb distillation ensure product integrity .
Q. How do reaction conditions influence the stability and reactivity of this compound?
- Methodology : Solvent polarity and temperature modulate reaction outcomes. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in pyrrolizine derivatives, while reducing agents (e.g., LiAlH₄) may disrupt ester groups . Stability studies under varying pH and thermal conditions (e.g., 25–60°C) are conducted via HPLC to monitor degradation pathways .
Advanced Research Questions
Q. What computational methods are used to analyze the conformational dynamics of the spirocyclic system?
- Methodology : Density Functional Theory (DFT) calculations assess puckering coordinates and ring strain. Cremer-Pople parameters (e.g., q for amplitude, φ for phase) quantify cyclohexane and pyrrolizine ring distortions . Molecular dynamics simulations (e.g., 100 ns trajectories in explicit solvent) predict solvent-dependent conformational equilibria .
Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?
- Methodology : In vitro binding assays (e.g., SPR, ITC) measure affinity for receptors/enzymes. For structurally related pyrrolizine esters, fluorescence polarization assays reveal competitive inhibition (e.g., IC₅₀ values in µM range) . In silico docking (AutoDock Vina) models interactions with active sites, guided by X-ray crystallographic data .
Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR signal overlap)?
- Methodology : Advanced NMR techniques (e.g., 2D COSY, HSQC, NOESY) decouple overlapping signals in crowded regions (δ 1.2–4.5 ppm for ethyl/cyclohexane protons) . High-resolution mass spectrometry (HRMS) with <5 ppm error confirms molecular formula .
Q. How is the compound’s toxicity profile characterized in preclinical studies?
- Methodology : Acute toxicity assays (OECD 423) classify oral/dermal hazards (e.g., Category 4 LD₅₀ > 300 mg/kg) . Genotoxicity is evaluated via Ames test (bacterial reverse mutation) and micronucleus assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
